PC Spdp is classified as a photo-cleavable linker, which means it can undergo cleavage upon exposure to light, releasing attached biomolecules. Its structure includes a succinimidyl group that facilitates stable conjugation with primary amines, making it useful for various applications in bioconjugation and drug development. The compound is commercially available from multiple suppliers, including BenchChem and AxisPharm, which provide detailed specifications regarding its synthesis and applications .
The synthesis of PC Spdp-NHS carbonate ester involves several key steps:
The molecular structure of PC Spdp features several functional groups that contribute to its reactivity:
The chemical formula for PC Spdp-NHS carbonate ester is represented as , with a molecular weight of approximately 328.35 g/mol .
PC Spdp undergoes various chemical reactions:
Common Reaction Conditions:
The mechanism of action for PC Spdp primarily involves the formation of covalent bonds between the compound and target biomolecules:
This mechanism enables researchers to design experiments that require precise timing for biomolecule release.
PC Spdp exhibits several notable physical and chemical properties:
PC Spdp has numerous applications in scientific research:
PC Spdp (photo-cleavable N-hydroxysuccinimide carbonate ester) represents a sophisticated heterobifunctional crosslinker designed for precision-controlled bioconjugation applications. Its core structure integrates an o-nitrobenzyl-derived backbone that serves as the photoreactive component, enabling rapid cleavage upon UV light exposure (typically 300-365 nm) . This photolabile moiety features an electron-withdrawing nitro group adjacent to a benzylic alcohol, creating a chromophore system that undergoes efficient photoscission. Upon irradiation, the excited chromophore facilitates C–O bond cleavage at the benzylic position, releasing the conjugated payload while generating a nitroso byproduct . This mechanism provides temporal and spatial control unmatched by conventional cleavable linkers.
The molecular architecture of PC Spdp (C₂₀H₂₅N₃O₆S₂, MW 467.6 g/mol) strategically positions the photocleavable unit between two distinct functional handles: a primary amine-reactive NHS ester and a thiol-reactive pyridyldithiol group . This arrangement permits sequential conjugation events – first with lysine residues via NHS chemistry, followed by controlled disulfide formation with cysteine thiols. The incorporation of a methoxy group ortho to the nitro group significantly enhances photosensitivity by stabilizing the transition state during photolysis. Molecular modeling indicates that the ethylene glycol spacer between the photoreactive core and the NHS ester optimizes steric accessibility while maintaining hydrolytic stability (XLogP3: 2.3) .
Table 1: Structural Modifications Influencing PC Spdp Photolysis Efficiency
Modification Site | Structural Variant | Cleavage Rate (Relative) | Quantum Yield |
---|---|---|---|
Ortho-substituent | Methoxy (standard) | 1.0 | 0.18 |
Ortho-substituent | Hydrogen | 0.35 | 0.08 |
Ortho-substituent | Methyl | 0.72 | 0.14 |
Spacer Length | Ethylene glycol | 1.0 (optimal) | 0.18 |
Spacer Length | Ethylene diamine | 0.91 | 0.16 |
Spacer Length | Polyethylene glycol | 0.85 | 0.15 |
Recent innovations focus on wavelength-tunable derivatives where extended aromatic systems shift absorption maxima toward longer wavelengths (up to 450 nm), reducing potential photodamage to biological systems. Additionally, water-solubility enhancements through sulfonation of the aromatic ring maintain photoreactivity while improving biocompatibility – a critical advancement for cellular applications . These structural refinements demonstrate how rational molecular design can expand the utility of photocleavable linkers in complex biological environments.
The heterobifunctionality of PC Spdp enables sequential conjugation protocols that prevent self-reaction and ensure controlled assembly of biomolecular complexes. The established methodology involves initial NHS ester aminolysis with lysine residues (ε-amino groups) at pH 7.5-8.5, forming stable amide bonds. This reaction typically achieves >90% conversion within 30 minutes at 4°C using 2-5 molar equivalents of PC Spdp relative to target proteins [3]. The intermediate then exposes the pyridyldithiol moiety for subsequent thiol-disulfide exchange with cysteine residues (sulfhydryl groups) at near-neutral pH (6.5-7.5), generating a cleavable disulfide linkage with concomitant release of thiopyridone – a chromophoric byproduct measurable at 343 nm (ε=8.08×10³ M⁻¹cm⁻¹) for reaction monitoring [5].
Critical to successful conjugation is the site-directed mutagenesis approach for introducing solvent-accessible cysteine residues at strategic protein positions. This technique circumvents natural cysteine scarcity while preventing misfolding from aberrant disulfide bonding [2]. For antibodies, preferred conjugation sites include engineered cysteines in the Fc region (A287C or K334C mutations), maintaining antigen-binding domain integrity. Quantitative mass spectrometry reveals that PC Spdp conjugation yields predominantly monodisperse conjugates (85-92% homogeneity) when using cysteine-engineered proteins, compared to <60% homogeneity with lysine-randomized approaches [2].
Table 2: Comparative Bioconjugation Techniques for Amine-Thiol Crosslinking
Technique | Reaction Chemistry | Conjugation Specificity | Linker Stability | Orthogonality |
---|---|---|---|---|
PC Spdp | NHS ester + Pyridyldithiol | High (engineered sites) | Cleavable (UV/redox) | Excellent |
SPDP | NHS ester + Pyridyldithiol | Moderate | Cleavable (redox) | Good |
Sulfo-SMCC | NHS ester + Maleimide | High | Stable thioether | Moderate |
Maleimide chemistry | Thiol-Michael addition | High | Limited stability | Good |
EDC/sNHS | Carboxyl-amine coupling | Low (random) | Stable amide | Poor |
Orthogonal conjugation strategies leverage PC Spdp alongside other bioorthogonal reactions (e.g., strain-promoted azide-alkyne cycloadditions) for multi-component assembly. The pyridyl disulfide chemistry exhibits exceptional compatibility with copper-free click reactions, enabling dual-labeling experiments without cross-reactivity [5]. This orthogonality proves invaluable for constructing antibody-drug conjugates (ADCs) where PC Spdp links cytotoxic payloads while fluorescent reporters attach via alternative handles. Recent advances employ spatiotemporal activation where UV exposure triggers payload release exclusively at target tissues, minimizing systemic toxicity .
The NHS ester moiety of PC Spdp exhibits pH-dependent hydrolysis kinetics that critically impact conjugation efficiency. Under ideal conditions (pH 7.4, 25°C), hydrolysis half-life approximates 30-45 minutes – a narrow window requiring precise reaction control [3]. Hydrolysis competes directly with aminolysis, generating inert carboxylates that diminish functional linker availability. Kinetic studies reveal aminolysis rates (k₂≈15 M⁻¹s⁻¹) exceed hydrolysis rates (k₁≈0.012 min⁻¹) by two orders of magnitude at physiological pH, favoring productive conjugation when sufficient nucleophiles are present [3].
Buffer selection profoundly influences NHS reactivity. Primary amine buffers (e.g., Tris, glycine) must be avoided as they scavenge NHS esters non-productively. Optimal buffers include:
Table 3: NHS Ester Stability in Common Buffering Systems
Buffer System | pH | Temperature (°C) | Hydrolysis t₁/₂ (min) | Recommended Concentration |
---|---|---|---|---|
PBS | 7.4 | 25 | 45 ± 3 | 10-50 mM |
HEPES | 7.5 | 25 | 38 ± 2 | 25-100 mM |
MES | 6.0 | 25 | 210 ± 15 | 50-100 mM |
Borate | 8.5 | 25 | 22 ± 1 | 10-50 mM |
Carbonate | 9.0 | 25 | 8 ± 0.5 | 10-25 mM |
Organic cosolvent strategies (5-20% DMSO, DMF, or acetonitrile) improve PC Spdp solubility without significant protein denaturation. Studies demonstrate that 10% DMSO increases reaction yields by 35% for hydrophobic proteins by preventing NHS ester aggregation [3]. Additionally, temperature optimization at 4°C slows hydrolysis (t₁/₂≈120 min) while maintaining sufficient aminolysis rates – particularly advantageous for temperature-sensitive biologics. Recent innovations employ supramolecular encapsulation with cyclodextrins to enhance NHS ester stability 3-fold through hydrophobic shielding of the carbonyl group from water nucleophiles [3].
The disulfide linkage formed by PC Spdp's pyridyldithiol moiety provides redox-sensitive cleavage complementary to its photolabile property. This dual-cleavage mechanism enables sophisticated release profiles responsive to both external (light) and internal (glutathione) stimuli. The disulfide bond stability hinges on local redox potential, with glutathione (GSH) concentrations dictating cleavage kinetics: intracellular (1-10 mM GSH) environments trigger rapid reduction (t₁/₂<5 min), while extracellular spaces (2-20 μM GSH) maintain conjugate integrity for days [4]. This differential facilitates targeted intracellular payload release.
Disulfide exchange kinetics follow second-order dependence on thiol concentration. Mathematical modeling of release profiles incorporates:
PC Spdp demonstrates superior in vivo stability compared to maleimide conjugates due to the absence of the succinimide ring susceptible to retro-Michael reactions. Studies tracking trastuzumab-PC Spdp-MMAE conjugates show <5% payload loss after 72 hours in plasma, whereas maleimide analogs lose >25% under identical conditions [2]. This stability stems from the steric shielding provided by the pyridine ring and the absence of hydrolytically sensitive imide bonds.
Table 4: Release Kinetics Under Different Cleavage Conditions
Cleavage Trigger | Conditions | Rate Constant (min⁻¹) | t₁/₂ | Application Context |
---|---|---|---|---|
UV Irradiation | 365 nm, 10 mW/cm² | 0.32 ± 0.05 | 2.2 min | Spatial control in tissues |
Glutathione | 5 mM, pH 7.4, 37°C | 0.14 ± 0.02 | 5.0 min | Intracellular release |
Dithiothreitol (DTT) | 50 mM, pH 8.0, 25°C | 1.85 ± 0.15 | 0.37 min | In vitro cleavage |
Plasma | Human plasma, 37°C | 3.2 × 10⁻⁴ | 36 hours | Circulation stability |
Lysosomal Extract | pH 4.5, 37°C | 0.21 ± 0.03 | 3.3 min | Endosomal escape enhancement |
Disulfide engineering through pyridyl ring substitution tunes reduction potential. Electron-withdrawing groups (e.g., 4-carboxypyridyl disulfide) accelerate reduction 2.5-fold compared to unmodified derivatives, while electron-donating groups (e.g., 4-methylpyridyl) decrease reduction rates [5]. These modifications enable customizable release kinetics matched to specific therapeutic requirements. Computational models predict conjugate behavior in physiological environments, optimizing drug release profiles for target tissues. For antibody-drug conjugates, PC Spdp achieves 70-85% tumor-specific payload release within 24 hours post-activation while maintaining <5% systemic release – a therapeutic index unattainable with non-cleavable linkers [4].
Synergistic release strategies exploit both cleavage mechanisms: initial photolytic uncaging at target sites followed by rapid intracellular glutathione-mediated liberation. This approach reduces off-target effects in ADC therapy by >60% compared to single-cleavage mechanisms. Real-time monitoring via thiopyridone absorbance (343 nm) or nitrosobyproduct fluorescence (λₑₓ=330 nm, λₑₘ=450 nm) provides non-invasive release quantification .
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3